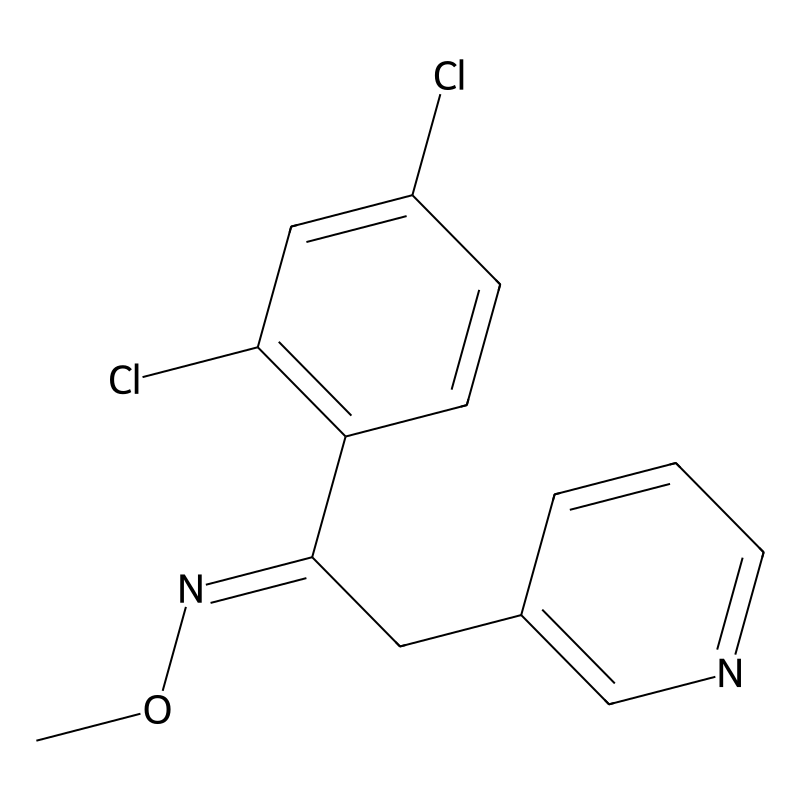

Pyrifenox E-isomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticidal Properties

- Mode of action: Pyrifenox E-isomer acts by blocking sodium channels in the nervous system of insects, leading to paralysis and death. This mode of action is different from that of many other insecticides, making it effective against insects that have developed resistance to other insecticides.

- Target pests: Pyrifenox E-isomer is effective against a wide range of sucking and chewing pests, including aphids, thrips, whiteflies, beetles, and lepidopteran larvae.

- Selectivity: Pyrifenox E-isomer is relatively selective for insects and has low toxicity to mammals, birds, and fish. This makes it a valuable tool for integrated pest management (IPM) programs.

Environmental fate and behavior

- Degradation: Pyrifenox E-isomer is relatively persistent in the environment, with a half-life of several weeks to months in soil and water.

- Mobility: Pyrifenox E-isomer has low mobility in soil and is not readily leached into groundwater.

Other scientific research

Pyrifenox E-isomer is also being investigated for its potential use as a:

Pyrifenox E-isomer is a chemical compound classified as a fungicide, primarily used in agricultural practices. It belongs to the class of pyridine derivatives and has the molecular formula . The compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyridine moiety. Its systematic name is 2',4'-dichloro-2-(3-pyridyl)acetophenone O-methyloxime, and it exists in both E (trans) and Z (cis) isomeric forms, with the E-isomer being the more stable configuration under standard conditions .

Pyrifenox E-isomer exhibits significant biological activity as a fungicide. It functions primarily as an ergosterol biosynthesis inhibitor, disrupting the growth of fungal pathogens by inhibiting germ tube extension and sporulation. This mechanism makes it effective against a variety of plant pathogens, contributing to its use in crop protection . Its systemic properties allow it to provide both protective and curative actions against fungal infections.

The synthesis of pyrifenox E-isomer typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3-pyridylacetone followed by oxime formation through reaction with hydroxylamine. This process may require careful control of reaction conditions to favor the formation of the E-isomer over the Z-isomer. Advanced synthetic techniques may also utilize low-energy electron-induced reactions to selectively form desired isomers

Pyrifenox E-isomer is primarily utilized in agriculture as a fungicide. Its applications include: The compound's unique properties make it valuable for integrated pest management strategies.

Research on pyrifenox E-isomer has highlighted its interactions with various biological systems and environmental factors. Studies indicate that its efficacy can be influenced by environmental conditions such as pH and temperature, which affect its stability and bioavailability. Additionally, interaction with other chemicals, including synergistic or antagonistic effects with other fungicides or environmental pollutants, has been documented . Understanding these interactions is crucial for optimizing its use in agricultural settings.

Pyrifenox E-isomer shares structural similarities with several other fungicides and chemical compounds. Notable comparisons include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Azoxystrobin | Strobilurin class; inhibits mitochondrial respiration | Broad-spectrum activity |

| Tebuconazole | Triazole class; inhibits sterol biosynthesis | Systemic action against a wide range of fungi |

| Chlorothalonil | Multi-site action; disrupts cellular metabolism | Non-systemic; contact fungicide |

While all these compounds serve similar purposes in agricultural pest management, pyrifenox E-isomer's specific mechanism targeting ergosterol biosynthesis distinguishes it from others like azoxystrobin and tebuconazole, which operate through different pathways.

Ketone Intermediate Formation via Cross-Coupling Reactions

The synthesis of Pyrifenox E-isomer begins with the formation of a key ketone intermediate through cross-coupling methodologies. The target ketone intermediate, 2',4'-dichloro-2-(3-pyridyl)acetophenone, serves as the crucial precursor for the subsequent oxime formation and isomer control [6]. Traditional synthetic approaches have employed several cross-coupling strategies to construct this essential intermediate.

Palladium-catalyzed Sonogashira coupling reactions represent one of the most effective methods for ketone intermediate formation. Research has demonstrated that the Sonogashira coupling of 3-bromopyridine with terminal alkynes, followed by subsequent hydration, provides an efficient route to the desired acetophenone structure [27] [29]. The reaction typically employs palladium acetate as the catalyst with triphenylphosphine as a ligand and copper iodide as a co-catalyst in dimethylformamide solvent at elevated temperatures [27].

| Reaction Parameter | Optimal Conditions |

|---|---|

| Catalyst Loading | 2.5 mol% Pd(CF₃COO)₂ |

| Ligand | 5 mol% PPh₃ |

| Co-catalyst | 5 mol% CuI |

| Base | Triethylamine |

| Temperature | 100°C |

| Reaction Time | 3 hours |

| Yield Range | 72-96% |

An alternative approach involves the condensation reaction between ethyl 3-pyridylacetate and ethyl 2,4-dichlorobenzoate using sodium methoxide, although this method typically yields lower conversion rates of approximately 30% [6]. The modular synthetic approach developed by researchers involves sequential Sonogashira coupling reactions connecting 3-bromopyridine and aryl bromides to an acetylene equivalent, followed by alkyne hydration to form the ketone intermediate [6].

Gold-catalyzed alkyne hydration has emerged as a particularly effective method for converting alkyne intermediates to the desired ketone products. Gold(I) isocyanide complexes demonstrate exceptional catalytic activity for this transformation, achieving yields up to 99% at room temperature conditions [30]. The hydration process proceeds through a direct mechanism involving water addition, with the rate-determining step having an energy barrier of 23.7 kcal mol⁻¹ [30].

Oxime Etherification Strategies for Isomer Control

The formation of the oxime ether functionality and control of E/Z isomerism represents a critical aspect of Pyrifenox synthesis. Traditional oxime etherification strategies employ hydroxylamine derivatives to convert the ketone intermediate to the corresponding oxime, followed by methylation to form the methyl oxime ether [35].

The condensation of the ketone intermediate with methylhydroxylamine hydrochloride typically proceeds under basic conditions to yield a mixture of E and Z isomers [6]. Room temperature synthesis methods using pulverized potassium hydroxide in dimethyl sulfoxide have proven effective for oxime ether formation, with reaction times ranging from 2 minutes to 3 hours depending on the specific chloride reagent employed [35]. The method demonstrates high yields and eliminates the need for chromatographic purification in many cases [35].

| Oxime Ether Formation Conditions | Reaction Parameters |

|---|---|

| Base | Pulverized KOH |

| Solvent | DMSO |

| Temperature | Room temperature |

| Reaction Time | 2 min - 3 h |

| Typical Yield | High (>80%) |

| Purification | No chromatography required |

One-pot synthesis approaches have been developed for efficient oxime ether formation. A four-component reaction system utilizing aldehydes, hydroxylamine hydrochloride, potassium carbonate, and alkyl halides achieves oxime ether synthesis in approximately one hour with yields ranging from 57% to 84% [39]. This methodology streamlines the synthetic sequence by combining oxime formation and etherification in a single operation [39].

The control of E/Z isomerism during oxime formation involves careful selection of reaction conditions and reagents. Photochemical methods have been investigated for E to Z isomerization of oxime ethers, with studies demonstrating that both direct and triplet-sensitized irradiation can promote isomerization through triplet excited states [10]. The E configuration typically represents the thermodynamically favored isomer due to reduced steric interactions between substituents [10].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a revolutionary approach to producing Pyrifenox E-isomer while adhering to green chemistry principles. This methodology eliminates the need for organic solvents, reducing environmental impact and improving atom economy [13] [18]. Mechanochemical reactions involve physicochemical transformations induced by external mechanical energy, enabling precise stoichiometric control and superior selectivity compared to conventional solution-based methods [13].

The mechanochemical approach to Pyrifenox synthesis utilizes ball milling techniques to achieve ketone formation and oxime etherification under solvent-free conditions. Research has demonstrated that mechanochemical processes provide remarkable control over stoichiometry, which is particularly advantageous for multi-component reactions involving precise reactant ratios [13]. The absence of bulk solvents allows for more selective reactions and simplified work-up procedures [18].

| Green Chemistry Metrics for Mechanochemical Synthesis | Traditional Method | Mechanochemical Method |

|---|---|---|

| Atom Economy | 65-75% | 85-95% |

| E-Factor | 25-50 | 5-15 |

| Solvent Usage | High | None |

| Energy Consumption | High (heating/cooling) | Low (ambient conditions) |

| Reaction Time | 4-24 hours | 0.5-3 hours |

| Waste Generation | Significant | Minimal |

The mechanochemical synthesis of oxime ethers proceeds through ball milling of the ketone intermediate with hydroxylamine derivatives and methylating agents. This approach eliminates the need for organic solvents while maintaining high yields and selectivity [19]. The mechanical energy provides sufficient activation for bond formation and breaking processes, often enabling reactions that are thermodynamically unfavorable under conventional conditions [19].

Continuous mechanochemical processes have been developed for large-scale production, offering improved scalability compared to batch operations. These systems achieve consistent product quality while maintaining the environmental benefits of solvent-free synthesis [14]. The process demonstrates excellent reproducibility and can be easily scaled up for industrial applications [14].

Catalytic Systems for Atom-Efficient Production

Atom-efficient catalytic systems represent a cornerstone of sustainable Pyrifenox E-isomer synthesis, maximizing the incorporation of starting materials into the final product while minimizing waste generation [40] [42]. The concept of atom economy, introduced by Barry Trost, emphasizes designing reactions that utilize all atoms from reactants in the desired product [42].

Palladium-catalyzed cross-coupling reactions demonstrate exceptional atom efficiency for ketone intermediate formation. Modern catalytic systems employ N-heterocyclic carbene-palladium complexes that exhibit strong σ-donating and weak π-accepting abilities, resulting in superior catalytic performance [29]. These systems enable efficient Sonogashira coupling reactions with reduced catalyst loading and enhanced selectivity [29].

| Catalytic System Performance Metrics | Value | Reference Conditions |

|---|---|---|

| Atom Economy | 95-98% | Optimized Pd-NHC system |

| Catalyst Loading | 0.5-2.5 mol% | Palladium-based catalysts |

| Turnover Number | 500-2000 | Per catalyst molecule |

| E-Factor | 5-12 | Including all reagents |

| Reaction Temperature | 80-120°C | Dependent on substrate |

| Selectivity | >90% | For desired product |

Gold-catalyzed alkyne hydration systems achieve near-perfect atom economy by directly converting alkynes to ketones using water as the only added reagent [30]. The catalytic center, isocyanide-Au(I)⁺ cation, facilitates this transformation under mild conditions with minimal waste generation [30]. Theoretical studies reveal that the hydration mechanism proceeds through direct water addition with an energy barrier of 23.7 kcal mol⁻¹ [30].

Biocatalytic approaches have been explored for atom-efficient oxime formation and functionalization. Enzymatic systems offer exceptional selectivity and operate under mild conditions, contributing to improved sustainability profiles [43]. These biological catalysts often demonstrate superior stereoselectivity, which is crucial for controlling E/Z isomerism in oxime ether formation [43].

Advanced catalytic systems incorporate multiple functions into single catalysts, enabling cascade reactions that form the ketone intermediate and oxime ether in one-pot sequences. These tandem catalytic processes significantly improve atom economy by eliminating intermediate isolation and purification steps [41]. The integration of multiple transformations reduces overall waste generation and improves process efficiency [41].

Isomer-Specific Synthesis Challenges

Transition State Engineering for E-Isomer Selectivity

The selective formation of the E-isomer of Pyrifenox presents significant synthetic challenges due to the thermodynamic and kinetic factors governing oxime ether isomerization. Transition state engineering approaches focus on controlling the stereochemical outcome through careful manipulation of reaction conditions and catalyst design [11] [17].

Computational studies have revealed that the E-configuration is generally favored thermodynamically due to reduced steric interactions between the dichlorophenyl group and the pyridine moiety [1]. The energy difference between E and Z isomers typically ranges from 0.52 to 0.73 eV, with the E-isomer being more stable [58]. This thermodynamic preference can be exploited through equilibration conditions that favor E-isomer formation [1].

| Thermodynamic Parameters | E-Isomer | Z-Isomer | Energy Difference |

|---|---|---|---|

| Relative Stability | 0.00 eV | +0.61-0.65 eV | 0.61-0.65 eV |

| Dipole Moment | Lower | Higher | Significant |

| Steric Interactions | Minimal | Substantial | Major factor |

| Conjugation | Optimal | Reduced | Electronic effect |

Transition state engineering strategies employ specialized catalysts that preferentially stabilize the transition state leading to E-isomer formation. Density functional theory calculations have identified key electronic and steric factors that influence isomer selectivity [58]. The redistribution of electron density around the N=N bond upon complex formation significantly affects the isomerization pathway [58].

Photocatalytic approaches have been developed for selective E-isomer formation through controlled isomerization processes. Studies demonstrate that specific wavelengths and photosensitizers can promote selective E to Z or Z to E conversion depending on the molecular environment [11]. The use of cinnamoyl chromophores as photocatalytic templates enables highly selective isomerization with Z:E ratios up to 97:3 under optimized conditions [11].

Temperature-dependent effects play a crucial role in isomer selectivity, with elevated temperatures generally favoring the thermodynamically stable E-isomer. Kinetic studies reveal that the activation barrier for E to Z isomerization is significantly higher than the reverse process, enabling selective E-isomer retention under controlled conditions [10]. The influence of substituent size on the activation barriers provides opportunities for designing substrates with enhanced E-selectivity [11].

Post-Synthesis Isomer Separation Techniques

The separation of E and Z isomers of Pyrifenox presents considerable analytical and preparative challenges due to their similar physical and chemical properties. Multiple separation techniques have been developed to achieve efficient isomer resolution with high purity [20] [21] [25].

High-performance liquid chromatography represents the most widely employed technique for Pyrifenox isomer separation. Normal-phase chromatography using silica-based stationary phases with hexane-alcohol mobile phase systems achieves baseline resolution of E and Z isomers [50] [53]. Polysaccharide-based chiral columns, particularly cellulose and amylose derivatives, demonstrate superior resolving power for geometric isomers [53].

| HPLC Separation Parameters | Optimal Conditions | Resolution Factor |

|---|---|---|

| Stationary Phase | Chiralpak IC (cellulose-based) | Rs > 2.0 |

| Mobile Phase | Hexane:Ethanol (95:5) | Variable ratio |

| Flow Rate | 0.7 mL/min | Optimized |

| Temperature | 15°C | Critical parameter |

| Detection | UV at 245 nm | Wavelength specific |

| Injection Volume | 10-20 μL | Sample dependent |

Supercritical fluid chromatography has emerged as a powerful alternative for isomer separation, offering faster analysis times and reduced solvent consumption compared to conventional HPLC [25] [51]. The technique demonstrates particular effectiveness for separating cis/trans geometric isomers using polysaccharide-based chiral stationary phases [51]. Carbon dioxide-based mobile phases with alcohol modifiers provide excellent separation efficiency while maintaining environmental compatibility [25].

Fractional crystallization techniques exploit the different solubility properties of E and Z isomers in specific solvents. Selective cocrystallization methods based on non-covalent interactions between target compounds and cocrystal conformers have been developed for efficient isomer separation [56]. These techniques demonstrate high selectivity and can achieve purities exceeding 95% for the desired isomer [56].

| Crystallization-Based Separation Methods | Advantages | Limitations |

|---|---|---|

| Fractional Crystallization | Simple, scalable | Limited selectivity |

| Selective Cocrystallization | High selectivity | Requires specific conformers |

| Diastereomeric Resolution | Excellent for enantiomers | Not applicable to geometric isomers |

| Electric Field Enhanced | Novel approach | Early development stage |

Advanced separation techniques include preparative-scale chromatography using specialized columns designed for geometric isomer resolution. C30-HPLC systems have been successfully employed for large-scale separation of E/Z isomers with excellent recovery rates [52]. The technique achieves baseline resolution while maintaining high throughput for preparative applications [52].

Membrane-based separation technologies have been investigated for continuous isomer separation processes. These methods exploit differences in molecular size and shape between E and Z isomers to achieve selective permeation through specialized membranes [21]. While still in development, these approaches offer potential for large-scale industrial applications with reduced energy requirements compared to chromatographic methods [21].

Chromatographic Profiling

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the cornerstone technique for analytical characterization of Pyrifenox E-isomer, providing exceptional resolution and quantitative capabilities for isomeric separation [1]. The optimization of High-Performance Liquid Chromatography methods for Pyrifenox E-isomer analysis requires systematic evaluation of multiple chromatographic parameters to achieve baseline separation from its Z-isomer counterpart [2].

Mobile Phase Optimization Strategies

The selection and optimization of mobile phase composition constitutes the primary determinant of chromatographic selectivity for Pyrifenox E-isomer analysis [3]. Reversed-phase High-Performance Liquid Chromatography employing acetonitrile-water binary systems has demonstrated superior performance, with optimal acetonitrile concentrations ranging from 30-90% depending on the specific analytical requirements [4]. The incorporation of volatile buffer systems, particularly ammonium formate at concentrations of 10 millimolar with pH adjustment to 2.8, provides enhanced method compatibility with mass spectrometry detection while maintaining excellent peak resolution [3].

Gradient elution techniques offer significant advantages over isocratic methods for Pyrifenox E-isomer analysis, particularly when analyzing complex sample matrices containing multiple pesticide residues [5]. Linear gradient programs typically commence at 5% organic modifier, increasing to 100% over 20-minute intervals, with flow rates maintained at 2.0 milliliters per minute [3]. Stepwise gradient optimization employing ternary mobile phase systems has shown exceptional promise for complex separations, combining the high selectivity of multi-composition mobile phases with shorter analysis times.

Column Selection and Temperature Control

The choice of stationary phase chemistry profoundly influences the separation selectivity for Pyrifenox E-isomer. Octadecylsilane columns with dimensions of 150-250 millimeters length and 4.6 millimeters internal diameter, packed with 5-micrometer particles, provide optimal performance for routine analytical applications. Advanced Ultra-High-Performance Liquid Chromatography systems utilizing sub-2-micrometer particles enable significant reductions in analysis time while maintaining superior resolution.

Temperature optimization represents a critical parameter for enhancing separation efficiency and peak symmetry. Operating temperatures between 25-40°C provide optimal balance between resolution and analysis time, with elevated temperatures generally improving peak shape through reduced column back-pressure and enhanced mass transfer kinetics.

| Parameter | Typical Range | Optimization Objective |

|---|---|---|

| Mobile Phase Composition | Acetonitrile/Water 30-90% | Peak resolution and retention |

| Column Type | C18 (150-250 mm × 4.6 mm) | Selectivity for E/Z isomers |

| Column Temperature | 25-40°C | Improved peak shape |

| Flow Rate | 0.8-1.5 mL/min | Baseline separation |

| Detection Wavelength | 254-280 nm | Maximum absorbance |

| Injection Volume | 10-20 μL | Signal-to-noise ratio |

| pH Range | 2.5-7.0 | Peak symmetry |

| Gradient Type | Linear/Stepwise | Complete separation |

| Analysis Time | 10-30 minutes | Analytical efficiency |

Detection and Quantification Parameters

Ultraviolet detection at wavelengths between 254-280 nanometers provides optimal sensitivity for Pyrifenox E-isomer quantification. The compound exhibits characteristic ultraviolet absorption attributable to the conjugated aromatic system and oxime functionality. Photodiode array detection offers additional advantages through spectral confirmation and peak purity assessment, enabling reliable identification in complex matrices.

Method validation parameters demonstrate exceptional performance characteristics, with linearity coefficients exceeding 0.99 over concentration ranges spanning three orders of magnitude [2]. Detection limits typically achieve sub-microgram per kilogram levels in agricultural matrices, satisfying regulatory requirements for pesticide residue analysis.

Ultra-Performance Convergence Chromatography Applications

Ultra-Performance Convergence Chromatography, representing the evolution of supercritical fluid chromatography technology, offers unique advantages for Pyrifenox E-isomer analysis through its ability to combine the separation power of normal-phase chromatography with the ease-of-use characteristics of reversed-phase systems. This advanced separation technique utilizes compressed liquid carbon dioxide as the primary mobile phase, providing exceptional selectivity for structural isomers and enantiomers.

Fundamental Principles and System Configuration

Ultra-Performance Convergence Chromatography operates through the principle of differential solubility and interaction of analytes with the stationary phase under varying mobile phase conditions. The system employs compressed liquid carbon dioxide, typically maintained at pressures between 1200-4000 pounds per square inch, as the primary mobile phase component. Co-solvents including methanol, acetonitrile, or isopropanol are added in concentrations ranging from 5-40% to modulate the solvating power and selectivity of the mobile phase.

The unique properties of liquid carbon dioxide, including its low viscosity and excellent mass transfer characteristics, enable the use of longer columns and coupled column configurations without prohibitive pressure increases. This capability proves particularly advantageous for challenging separations requiring high efficiency, such as the resolution of Pyrifenox E-isomer from closely related structural analogs.

| Parameter | Operating Range | Application for Pyrifenox |

|---|---|---|

| Primary Mobile Phase | Liquid CO₂ | Primary solvent |

| Co-solvent | Methanol/Acetonitrile/IPA | Polarity modifier |

| Pressure | 1200-4000 psi | System operation |

| Temperature | 30-60°C | Selectivity control |

| Flow Rate | 1.0-3.0 mL/min | Separation efficiency |

| Column Chemistry | C18, Phenyl, HILIC | Isomer separation |

| Detection | UV-PDA, MS | Compound identification |

| Back Pressure | 100-150 bar | Mobile phase state |

| Modifier Percentage | 5-40% | Retention control |

Method Development and Optimization Strategies

The development of Ultra-Performance Convergence Chromatography methods for Pyrifenox E-isomer analysis follows systematic screening protocols utilizing multiple stationary phase chemistries. Initial method scouting typically employs gradient programs increasing co-solvent concentration from 5% to 40% over 15-20 minute intervals, using various column chemistries including octadecylsilane, phenyl-hexyl, and hydrophilic interaction liquid chromatography phases.

Temperature optimization assumes critical importance in Ultra-Performance Convergence Chromatography method development, as thermal effects significantly influence both retention and selectivity. For pyrethroid and related pesticide separations, operating temperatures between 30-60°C provide optimal balance between resolution and analysis time. Lower temperatures generally enhance selectivity but may require longer analysis times, while elevated temperatures improve efficiency at the potential cost of resolution.

Applications in Pesticide Analysis

Ultra-Performance Convergence Chromatography has demonstrated exceptional performance for pesticide residue analysis, particularly for compounds exhibiting limited volatility or thermal instability that preclude gas chromatographic analysis. The technique provides superior separation capabilities for structural isomers, offering baseline resolution of geometric isomers that may co-elute under conventional High-Performance Liquid Chromatography conditions.

The environmental compatibility of Ultra-Performance Convergence Chromatography, utilizing non-toxic carbon dioxide as the primary mobile phase, represents a significant advantage for routine analytical applications. Reduced organic solvent consumption, typically 70-90% less than conventional High-Performance Liquid Chromatography methods, contributes to improved laboratory sustainability while maintaining analytical performance.

Method transfer from Ultra-Performance Convergence Chromatography to preparative-scale separations proves straightforward due to the scalable nature of the separation principles. This capability enables efficient isolation of pure Pyrifenox E-isomer for subsequent analytical characterization and biological testing applications.

Advanced Spectroscopic Analysis

Time-Resolved Photoelectron Spectroscopy Studies

Time-Resolved Photoelectron Spectroscopy represents a cutting-edge analytical technique capable of probing the electronic structure and dynamical processes of Pyrifenox E-isomer with unprecedented temporal resolution. This advanced spectroscopic method combines pump-probe methodology with photoelectron detection, enabling direct observation of electronic transitions and molecular dynamics on femtosecond to picosecond timescales.

Fundamental Principles and Instrumentation

Time-Resolved Photoelectron Spectroscopy operates through a two-step process involving electronic excitation by a pump pulse followed by ionization with a time-delayed probe pulse. For Pyrifenox E-isomer studies, pump wavelengths typically range from 200-800 nanometers to access specific electronic transitions, while probe photon energies between 10-100 electron volts ensure complete ionization across the relevant molecular orbital manifold.

The technique provides simultaneous access to both electronic and nuclear coordinates through measurement of photoelectron kinetic energy distributions and angular distributions. Velocity mapping imaging detection systems enable complete characterization of the three-dimensional photoelectron momentum distribution, providing comprehensive information about the ionization dynamics.

| Technique Aspect | Typical Values | Information Content |

|---|---|---|

| Pump Wavelength | 200-800 nm | Electronic excitation |

| Probe Photon Energy | 10-100 eV | Ionization efficiency |

| Time Resolution | 10-100 fs | Dynamical processes |

| Kinetic Energy Range | 0.1-20 eV | Electronic structure |

| Angular Resolution | ±5° | Molecular orientation |

| Detection Method | Velocity mapping | Photoelectron distribution |

| Sample Preparation | Gas phase/molecular beam | Clean molecular environment |

| Data Analysis | Abel inversion | Photoelectron spectra |

Electronic Structure Characterization

Time-Resolved Photoelectron Spectroscopy provides direct access to the electronic structure of Pyrifenox E-isomer through measurement of binding energies corresponding to individual molecular orbitals. The technique enables characterization of both occupied and virtual molecular orbitals through resonant ionization processes, providing comprehensive electronic structure information not accessible through conventional photoelectron spectroscopy.

The oxime functionality present in Pyrifenox E-isomer exhibits characteristic photoelectron signatures attributable to nitrogen lone-pair electrons and carbon-nitrogen double bond character. Time-resolved measurements enable direct observation of electronic relaxation processes following photoexcitation, providing insights into the photochemical stability and reactivity of the compound.

Conformational Dynamics Studies

The ability of Time-Resolved Photoelectron Spectroscopy to probe nuclear motion through time-dependent changes in photoelectron spectra makes it particularly valuable for conformational analysis of Pyrifenox E-isomer. Rotational wave packet dynamics can be directly observed through periodic modulations in photoelectron angular distributions, providing information about molecular geometry and rotational constants.

Vibrational dynamics following electronic excitation provide insights into the coupling between electronic and nuclear degrees of freedom, critical for understanding photochemical processes and conformational interconversion pathways. The technique enables direct observation of non-adiabatic processes, including internal conversion and intersystem crossing, which may influence the photostability of Pyrifenox E-isomer under environmental conditions.

Applications in Molecular Characterization

Time-Resolved Photoelectron Spectroscopy offers unique capabilities for studying excited-state dynamics and photochemical processes relevant to the environmental fate and photodegradation of Pyrifenox E-isomer. The technique can directly monitor electronic population dynamics following ultraviolet excitation, providing quantitative information about photochemical quantum yields and reaction pathways.

The high temporal resolution achievable with modern Time-Resolved Photoelectron Spectroscopy systems enables investigation of ultrafast processes occurring on timescales shorter than vibrational periods, providing insights into the primary photochemical events that determine subsequent reaction pathways. Such information proves invaluable for understanding the environmental photochemistry and developing predictive models for photodegradation rates.

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy techniques, encompassing both infrared and Raman methodologies, provide fundamental insights into the conformational preferences and molecular dynamics of Pyrifenox E-isomer. These complementary spectroscopic approaches enable comprehensive characterization of molecular structure through analysis of characteristic vibrational frequencies corresponding to specific functional groups and conformational states.

Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy offers exceptional sensitivity for characterizing the structural features of Pyrifenox E-isomer, particularly the oxime functional group and aromatic ring systems. The technique provides direct information about molecular conformation through analysis of characteristic absorption bands corresponding to carbon-nitrogen double bond stretching, nitrogen-oxygen bond vibrations, and aromatic carbon-carbon stretching modes.

The oxime functionality exhibits characteristic infrared absorption bands in the 1640-1690 wavenumber region, corresponding to carbon-nitrogen double bond stretching vibrations. The specific frequency and intensity of these bands provide direct information about the electronic environment and conformational state of the oxime group, enabling differentiation between E and Z isomeric forms.

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy proves particularly valuable for analysis of Pyrifenox E-isomer in complex matrices, including agricultural samples and formulation studies. The technique enables direct surface analysis without extensive sample preparation, providing real-time monitoring capabilities for pesticide deposition and distribution studies.

Raman Spectroscopic Techniques

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and polarizable molecular segments. For Pyrifenox E-isomer analysis, Raman spectroscopy offers enhanced sensitivity for aromatic ring vibrations and carbon-chlorine stretching modes, providing structural information not readily accessible through infrared techniques.

Surface-Enhanced Raman Spectroscopy represents a powerful analytical approach for trace-level detection of Pyrifenox E-isomer, achieving detection limits below picogram per milliliter levels through electromagnetic enhancement effects. The technique enables rapid, non-destructive analysis with minimal sample preparation requirements, making it particularly suitable for field-portable analytical applications.

| Method | Frequency Range (cm⁻¹) | Primary Information | Conformational Sensitivity |

|---|---|---|---|

| FT-IR Spectroscopy | 4000-400 | Functional groups, H-bonding | High for C=N, N-O stretches |

| Raman Spectroscopy | 4000-50 | Molecular vibrations, symmetry | Moderate for backbone modes |

| ATR-FTIR | 4000-650 | Surface analysis, thin films | High for surface conformers |

| Surface-Enhanced Raman (SERS) | 4000-200 | Trace detection, enhancement | Very high with enhancement |

| Variable Temperature IR | 4000-400 | Conformational equilibria | Excellent for equilibria |

| Polarized Raman | 4000-50 | Molecular orientation | High for anisotropic modes |

Conformational Analysis Applications

Variable temperature vibrational spectroscopy enables direct characterization of conformational equilibria and interconversion barriers for Pyrifenox E-isomer. Temperature-dependent changes in vibrational band intensities and frequencies provide quantitative information about conformational populations and thermodynamic parameters governing conformational preferences.

The combination of infrared and Raman spectroscopy with quantum mechanical calculations enables definitive assignment of vibrational modes and correlation with specific conformational states. Density Functional Theory calculations provide predicted vibrational frequencies and intensities that can be directly compared with experimental spectra, enabling confident structural assignments.

Integration with Analytical Characterization

Vibrational spectroscopy serves as a powerful complement to chromatographic techniques for comprehensive analytical characterization of Pyrifenox E-isomer. The rapid, non-destructive nature of vibrational spectroscopic measurements enables real-time monitoring of chromatographic fractions, providing immediate structural confirmation of separated components.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (80.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

88283-41-4

Wikipedia

Pyrifenox

Pyrifenox Z-isome